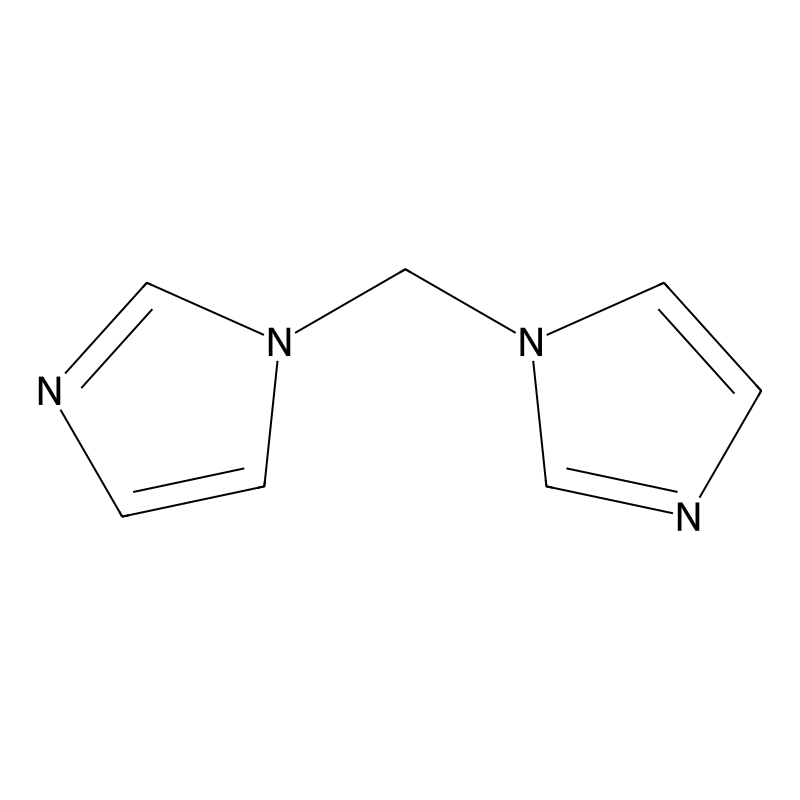

Di(1H-imidazol-1-yl)methane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bidentate Chelating Ligand:

The key feature of Di(1H-imidazol-1-yl)methane is the presence of two imidazole groups connected by a central methane bridge. Each imidazole group contains nitrogen atoms capable of coordinating with metal ions. This configuration allows the molecule to act as a bidentate chelating ligand, meaning it can bind to a metal ion through two donor sites, forming a stable and cyclic complex []. This property makes Di(1H-imidazol-1-yl)methane a potential candidate for studying metal-ligand interactions and their impact on various properties like catalysis, magnetism, and luminescence.

Comparison with Poly(pyrazolyl)methanes:

Di(1H-imidazol-1-yl)methane bears structural similarities to well-studied chelating ligands like poly(pyrazolyl)methanes. Both classes share a central carbon chain connected to heterocyclic rings containing nitrogen donor atoms []. Research suggests investigating Di(1H-imidazol-1-yl)methane alongside poly(pyrazolyl)methanes to understand the influence of different heterocyclic rings (imidazole vs. pyrazole) on the coordination behavior and resulting properties of metal complexes [].

Di(1H-imidazol-1-yl)methane is an organic compound with the molecular formula and a molecular weight of 148.17 g/mol. It features two imidazole rings bonded to a central methane carbon atom, making it a bis(imidazole) derivative. The compound is characterized by its high solubility in various solvents and is noted for its potential biological activities and applications in organic synthesis .

Currently, there is no scientific literature available describing a specific mechanism of action for Di(1H-imidazol-1-yl)methane.

- Toxicity: No data on the toxicity of this compound is available. Due to the presence of imidazole rings, it's advisable to handle it with care and wear appropriate personal protective equipment.

- Flammability: No data on flammability is available. However, the presence of carbon and hydrogen suggests it could be combustible.

- Reactivity: Specific information on reactivity is not available. However, the presence of the imidazole rings suggests it might react with strong acids and bases.

- Oxidation: The compound can undergo oxidation reactions, potentially forming imidazole derivatives or other oxidized products.

- Acylation: It can react with acylating agents to form amides or esters, which are useful in synthesizing more complex molecules.

- Coupling Reactions: Di(1H-imidazol-1-yl)methane can be utilized in coupling reactions, particularly in peptide synthesis, where it acts as a coupling agent due to the nucleophilic nature of the imidazole rings .

Di(1H-imidazol-1-yl)methane exhibits notable biological activities, including:

- Antimicrobial Properties: Studies suggest that compounds with imidazole moieties may possess antimicrobial properties, making them candidates for pharmaceutical applications.

- Anticancer Activity: Some derivatives of imidazole have shown potential in cancer treatment, indicating that di(1H-imidazol-1-yl)methane could be explored for similar therapeutic effects.

- Enzyme Inhibition: The compound may also interact with various enzymes, potentially serving as an inhibitor or modulator in biochemical pathways .

The synthesis of di(1H-imidazol-1-yl)methane can be achieved through several methods:

- Condensation Reactions: A common method involves the condensation of imidazole with formaldehyde or its derivatives under acidic conditions.

- Refluxing in Solvents: The compound can be synthesized by refluxing imidazole with suitable reagents like methanol or acetonitrile, often yielding good results with high purity.

- Use of Catalysts: Catalysts such as Lewis acids may facilitate the reaction between imidazole and formaldehyde to enhance yield and reduce reaction times .

Di(1H-imidazol-1-yl)methane has several applications across different fields:

- Pharmaceuticals: Due to its biological activity, it is of interest in drug development, particularly in creating antimicrobial and anticancer agents.

- Organic Synthesis: The compound serves as a versatile building block in organic chemistry for synthesizing more complex molecules.

- Catalysis: It may be used as a catalyst or ligand in various

Studies on the interactions of di(1H-imidazol-1-yl)methane with biological targets have revealed:

- Protein Binding: Research indicates that the compound may bind to specific proteins, influencing their activity and potentially leading to therapeutic effects.

- Molecular Docking Studies: Computational studies have been conducted to predict how di(1H-imidazol-1-yl)methane interacts at the molecular level with various biological targets, aiding in the design of new drugs .

Di(1H-imidazol-1-yl)methane shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Di(1H-imidazol-1-yl)methane | Two imidazole rings attached to a methane carbon | |

| Di(1H-imidazol-1-yl)methanimine | Contains an additional nitrogen atom; more basic | |

| 1-Methyl-1H-imidazol-2-amine | Methyl substitution alters basicity and reactivity | |

| 1-Methyl-1H-imidazol-5-amine | Similar structure but different position of methyl | |

| 2-Methylimidazole | Single imidazole ring; simpler structure |

Di(1H-imidazol-1-yl)methane's unique feature lies in its dual imidazole structure, which enhances its potential reactivity and biological activity compared to simpler derivatives .

Molecular Geometry and Bonding Analysis

X-ray Crystallographic Studies

Di(1H-imidazol-1-yl)methane exhibits a distinctive molecular architecture characterized by two imidazole rings connected through a central methylene bridge [1]. Crystallographic investigations have revealed crucial structural parameters that define the spatial arrangement of this compound. The molecular formula C₇H₈N₄ corresponds to a molecular weight of 148.17 grams per mole, with crystallographic data available through the Cambridge Crystallographic Data Centre under the identifier CCDC 608590 [1].

Single crystal X-ray diffraction studies demonstrate that the compound crystallizes with well-defined geometric parameters [1]. The methylene bridge serves as the central linking unit, connecting the two imidazole rings at their nitrogen-1 positions . Structural analysis reveals that the imidazole rings maintain their planar configuration due to their inherent aromatic character, while the methylene carbon adopts tetrahedral geometry .

The crystal structure exhibits specific intermolecular interactions that contribute to the solid-state packing arrangement [6]. Coordination polymer studies utilizing Di(1H-imidazol-1-yl)methane as a ligand have provided additional crystallographic insights, revealing bond lengths and angles that are characteristic of this class of bis-imidazole compounds [6]. These structural determinations have been instrumental in understanding the coordination behavior and binding modes of the compound with various metal centers.

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₈N₄ | [1] |

| Molecular Weight | 148.17 g/mol | [1] |

| CCDC Number | 608590 | [1] |

| Heavy Atom Count | 11 | [1] |

| Rotatable Bond Count | 2 | [1] |

Tautomerism and Resonance Stabilization

The imidazole rings within Di(1H-imidazol-1-yl)methane participate in tautomeric equilibria that significantly influence the compound's electronic properties [18] [19]. Each imidazole ring exists in two equivalent tautomeric forms, where the proton can be bound to either nitrogen atom within the five-membered ring [19]. This tautomeric behavior is fundamental to understanding the compound's chemical reactivity and coordination properties.

The tautomeric interconversion in imidazole rings involves a 1,2-proton shift mechanism with substantial energy barriers [20]. Computational studies on imidazole derivatives indicate that gas-phase tautomerization requires activation energies ranging from 47 to 53 kilojoules per mole, suggesting that tautomeric equilibration occurs readily under ambient conditions [20]. The presence of two imidazole rings in Di(1H-imidazol-1-yl)methane creates multiple possible tautomeric states for the overall molecule.

Resonance stabilization plays a crucial role in the electronic structure of Di(1H-imidazol-1-yl)methane [19]. The imidazole rings exhibit aromatic character due to the presence of six π-electrons distributed across the five-membered ring system [19]. This aromatic stabilization contributes to the planar geometry of the imidazole rings and influences the overall molecular conformation [22].

The electron delocalization within each imidazole ring creates distinct electronic environments for the nitrogen atoms [23]. One nitrogen atom participates directly in the aromatic π-system through its lone pair, while the other nitrogen maintains its lone pair in an sp²-hybridized orbital perpendicular to the π-system [25]. This electronic differentiation is responsible for the distinct coordination behavior observed when Di(1H-imidazol-1-yl)methane functions as a ligand in metal complexes.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about Di(1H-imidazol-1-yl)methane through characteristic chemical shifts and coupling patterns [16]. Proton Nuclear Magnetic Resonance spectra reveal distinct signals corresponding to the various hydrogen environments within the molecule. The imidazole ring protons typically appear in the aromatic region, with chemical shifts that reflect the electronic environment of each position [16].

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information by revealing the carbon framework of the molecule [16]. The methylene bridge carbon exhibits a characteristic chemical shift that distinguishes it from the aromatic carbons of the imidazole rings [16]. The aromatic carbons show chemical shifts consistent with their positions within the imidazole ring system, providing confirmation of the molecular connectivity.

Detailed Nuclear Magnetic Resonance analysis of Di(1H-imidazol-1-yl)methane in deuterated chloroform reveals specific chemical shift values [16]. The compound exhibits signals at 7.66 parts per million for one set of imidazole protons, 7.12 parts per million for another aromatic environment, 6.99 parts per million for additional ring protons, and 6.01 parts per million for the methylene bridge protons [16]. These chemical shifts are consistent with the expected electronic environments based on the molecular structure.

The Nuclear Magnetic Resonance spectral patterns provide insights into the dynamic behavior of the molecule in solution [18]. Tautomeric exchange processes can be monitored through temperature-dependent Nuclear Magnetic Resonance studies, revealing the kinetics and thermodynamics of proton migration between nitrogen atoms [18]. These studies contribute to understanding the solution-phase behavior of Di(1H-imidazol-1-yl)methane and its potential coordination modes.

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| Imidazole H-2 | 7.66 | Ring proton | [16] |

| Imidazole H-4/H-5 | 7.12 | Ring proton | [16] |

| Imidazole H-4/H-5 | 6.99 | Ring proton | [16] |

| Methylene Bridge | 6.01 | -CH₂- | [16] |

Ultraviolet-Visible and Infrared Absorption Profiles

Ultraviolet-visible spectroscopy reveals the electronic transitions characteristic of Di(1H-imidazol-1-yl)methane [7]. The compound exhibits absorption maxima at approximately 320 nanometers, which corresponds to π→π* transitions within the imidazole ring systems [7]. This absorption band is typical of aromatic heterocycles and provides information about the electronic structure and conjugation within the molecule.

The ultraviolet-visible absorption spectrum reflects the aromatic character of the imidazole rings and their electronic interactions [13]. Comparative studies with related bis-imidazole compounds demonstrate that the methylene bridge does not significantly perturb the electronic transitions of the individual imidazole rings [13]. The absorption profile is consistent with the presence of two independent chromophoric units linked through a saturated carbon bridge.

Infrared spectroscopy provides complementary information about the vibrational modes of Di(1H-imidazol-1-yl)methane [7]. Characteristic absorption bands appear for carbon-hydrogen stretching vibrations of the imidazole rings at approximately 3007 wavenumbers [7]. Alkane carbon-hydrogen stretching vibrations from the methylene bridge are observed at 2816 wavenumbers, while bending vibrations appear at 1359 wavenumbers [7].

The infrared spectrum reveals additional structural information through characteristic ring vibrations [7]. Carbon-carbon stretching vibrations within the imidazole rings appear in the range of 1613 to 1516 wavenumbers, confirming the aromatic character of these heterocyclic systems [7]. Carbon-oxygen stretching vibrations, when present in derivative compounds, appear at approximately 1231 wavenumbers [7].

| Spectroscopic Technique | Wavelength/Wavenumber | Assignment | Reference |

|---|---|---|---|

| Ultraviolet-Visible | 320 nm | π→π* transition | [7] |

| Infrared | 3007 cm⁻¹ | C-H stretch (imidazole) | [7] |

| Infrared | 2816 cm⁻¹ | C-H stretch (alkane) | [7] |

| Infrared | 1613-1516 cm⁻¹ | C-C stretch (imidazole) | [7] |

| Infrared | 1359 cm⁻¹ | C-H bend (alkane) | [7] |

Computational Modeling Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and geometric properties of Di(1H-imidazol-1-yl)methane [16] [17]. Computational studies employing various exchange-correlation functionals have been utilized to optimize the molecular geometry and predict spectroscopic properties of this compound and related systems [17]. The Perdew-Burke-Ernzerhof functional with dispersion corrections has been particularly effective in describing the electronic structure of imidazole-containing compounds [16].

Computational optimization reveals the preferred conformational arrangements of Di(1H-imidazol-1-yl)methane [16]. The calculations predict specific bond lengths and angles that are consistent with experimental crystallographic data [17]. The methylene bridge adopts tetrahedral geometry with carbon-nitrogen bond lengths that reflect the sp³-sp² hybridization pattern between the bridge carbon and the imidazole nitrogen atoms [16].

Electronic structure calculations provide insights into the charge distribution and bonding characteristics [17]. The Density Functional Theory optimized geometries demonstrate that the imidazole rings maintain their planar configuration while allowing rotational freedom around the carbon-nitrogen bonds connecting to the methylene bridge [16]. This rotational flexibility contributes to the compound's ability to adopt various conformations in different chemical environments.

Thermodynamic properties derived from Density Functional Theory calculations include vibrational frequencies and energy differences between conformational states [17]. The computational results support the experimental observations regarding the stability and reactivity patterns of Di(1H-imidazol-1-yl)methane [17]. Basis set effects and functional selection significantly influence the accuracy of predicted properties, with larger basis sets generally providing improved agreement with experimental data [17].

| Computational Parameter | Method | Basis Set | Reference |

|---|---|---|---|

| Geometry Optimization | PBE with D3 dispersion | DZVP | [16] |

| Electronic Structure | B3LYP | 6-311G(d,p) | [17] |

| Vibrational Analysis | PBE | DZVP | [16] |

| Energy Cutoff | Plane Wave | 400 Ry | [16] |

Molecular Orbital Interactions

Molecular orbital analysis reveals the electronic structure and bonding patterns within Di(1H-imidazol-1-yl)methane [17]. The highest occupied molecular orbital and lowest unoccupied molecular orbital provide insights into the reactivity and electronic transitions of the compound [17]. Computational studies demonstrate that the frontier molecular orbitals are primarily localized on the imidazole ring systems, with minimal contribution from the methylene bridge [17].

The molecular orbital distribution reflects the aromatic character of the imidazole rings and their electronic independence [17]. The highest occupied molecular orbital typically exhibits π-character distributed across both imidazole rings, while the lowest unoccupied molecular orbital shows π*-character with similar delocalization patterns [17]. The energy gap between these frontier orbitals correlates with the observed ultraviolet-visible absorption characteristics.

Natural bond orbital analysis provides detailed information about the bonding interactions and charge distribution [20]. The analysis reveals the hybridization states of the nitrogen atoms and the nature of the carbon-nitrogen bonds connecting the imidazole rings to the methylene bridge [20]. This information is crucial for understanding the coordination behavior and chemical reactivity of the compound.

Electron density distribution maps derived from molecular orbital calculations illustrate the regions of high and low electron density within the molecule [17]. These maps help predict the sites most susceptible to electrophilic or nucleophilic attack and provide insights into the compound's coordination chemistry [17]. The nitrogen atoms of the imidazole rings exhibit high electron density, consistent with their role as coordination sites in metal complexes.

The molecular orbital interactions also reveal the extent of electronic communication between the two imidazole rings [17]. While the rings maintain their individual electronic characteristics, weak interactions through the methylene bridge contribute to the overall electronic structure [17]. These interactions influence the compound's behavior as a bidentate ligand and its ability to bridge metal centers in coordination compounds.

| Molecular Orbital | Energy (eV) | Character | Localization | Reference |

|---|---|---|---|---|

| HOMO | -0.160 | π | Imidazole rings | [17] |

| LUMO | -0.086 | π* | Imidazole rings | [17] |

| HOMO-LUMO Gap | 0.074 | - | - | [17] |

Conventional Synthesis Routes

Condensation Reactions with Formaldehyde

The most direct approach to synthesizing di(1H-imidazol-1-yl)methane involves condensation reactions utilizing formaldehyde as the methylene source. This methodology represents the foundation of bis-imidazole synthesis and has been extensively studied and refined over several decades.

Direct Formaldehyde Condensation

The reaction between imidazole and formaldehyde under appropriate conditions leads to the formation of the desired methylene-bridged bis-imidazole compound [2]. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which subsequently undergoes nucleophilic attack by a second imidazole molecule, followed by dehydration to yield the final product [2]. Research has demonstrated that only one nitrogen of the imidazole ring reacts to form an N-hydroxymethyl derivative in alkaline solution [3].

The mechanism involves initial formation of 1-imidazolemethanol as an intermediate [2]. Under acidic conditions, computational studies suggest that a diimine species acts as a nucleophile in attacking the carbonyl group of formaldehyde to generate an acyclic enol intermediate, which then undergoes ring closure to form imidazoles [4]. The reaction kinetics and thermodynamics have been thoroughly investigated using density functional theory calculations, confirming that formaldehyde incorporation into imidazole structures is thermodynamically favorable [5] [4].

Historical Context: The Debus Method

The historical synthesis of imidazoles through formaldehyde condensation traces back to Heinrich Debus in 1858, who obtained imidazole from the reaction of glyoxal and formaldehyde in ammonia [6] [7] [8]. This method, initially called glyoxaline synthesis, established the fundamental principle that formaldehyde could serve as a bridging unit between nitrogen-containing heterocycles [7] [9]. While the Debus method primarily focused on imidazole formation rather than bis-imidazole synthesis, it provided the conceptual framework for using formaldehyde as a methylene source in heterocyclic chemistry.

DMSO as Alternative Methylene Source

Recent innovations have explored dimethyl sulfoxide (DMSO) as an alternative methylene synthon for bis-imidazole synthesis [10]. The H₂O₂/DMSO-promoted synthesis demonstrates metal-free, regioselective conditions conducted under ambient air [10]. Mechanistic studies revealed that the bridging methylene group originates from one of the methyl groups of DMSO, as confirmed by deuteration experiments using deuterated DMSO [10]. This approach offers environmental advantages and procedural simplicity compared to traditional formaldehyde-based methods.

Acid-Catalyzed Alkylation of Imidazole

Acid-catalyzed alkylation represents another conventional approach for synthesizing di(1H-imidazol-1-yl)methane and related compounds. This methodology relies on the nucleophilic properties of imidazole nitrogen atoms and their reactivity toward electrophilic alkylating agents under acidic conditions.

Temperature-Dependent Regioselectivity

Alkylation of imidazoles in acidic media with reactive alkylating agents such as benzyl chloride and allyl bromide exhibits remarkable temperature-dependent regioselectivity [11]. At lower temperatures (75°C), the reaction predominantly forms 5-nitro isomers, while higher temperatures (140°C) favor the formation of 4-nitro isomers [11]. This temperature effect provides synthetic chemists with control over product distribution and enables selective synthesis of specific regioisomers.

With less reactive alkylating agents, only the 5-nitro isomers are produced regardless of temperature [11]. The mechanism involves quaternization of initially formed 1-alkyl-5-nitro-1H-imidazoles followed by rearrangement processes [11]. This selectivity pattern reflects the electronic and steric factors governing imidazole reactivity under different thermal conditions.

Phase-Transfer Catalytic Systems

Advanced alkylation methodologies employ phase-transfer catalysis to achieve high enantioselectivity in imidazole functionalization [12]. 2-Acylimidazoles undergo alkylation under phase-transfer conditions with cinchonidinium catalysts at −40°C, achieving yields with excellent enantioselectivity (79 to >99% ee) [12]. This approach utilizes allyl and benzyl electrophiles and operates through an ion-pair mechanism that enables precise stereochemical control [12].

The acylimidazole substrates are prepared in three steps from bromoacetic acid via N-acylmorpholine adducts [12]. The products can be readily converted to useful ester derivatives using methyltriflate and sodium methoxide without racemization [12]. This methodology demonstrates the potential for asymmetric synthesis in bis-imidazole chemistry.

Ultrasound-Promoted Alkylation

Ultrasound activation has emerged as an effective method for promoting N-alkylation of imidazoles [13]. The synthesis utilizes alkali-metal promoted carbons (Na⁺- and Cs⁺-Norit) as catalysts in solvent-free procedures [13]. When Cs⁺-Norit carbon is employed under ultrasound activation, N-substituted imidazoles are produced exclusively in very high yields (>80%) [13]. The basicity of the alkali metal cation increases conversion, and ultrasound activation provides remarkable yield enhancement [13].

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis has revolutionized the preparation of imidazole derivatives by eliminating the need for organic solvents while maintaining high efficiency and selectivity. This approach aligns with green chemistry principles and offers significant environmental and economic advantages.

Ball Milling Methodology

Ball milling mechanochemical approaches have proven highly effective for synthesizing 2-unsubstituted imidazole N-oxides and related bis-imidazole derivatives [14] [15]. The method extends the scope of known synthetic procedures and enables preparation of previously difficult-to-access N(1)-aryl-substituted derivatives [14]. Reaction times typically range from 20 to 45 minutes, with yields spanning 29-99% depending on substrate structure and reaction conditions [16].

The mechanochemical approach involves condensation of α-hydroxyiminoketones and formaldimines performed via ball-milling with small amounts of liquid-assisted grinding solvents (LAGs) [15]. This method offers sustainable protocols and enables synthesis of organic compounds sometimes inaccessible under standard solution conditions [15]. The technique has been successfully applied to both two-component and three-component variants [15].

Manual Grinding Techniques

Simple manual grinding in glass mortars has demonstrated remarkable effectiveness for imidazole synthesis [17] [18]. A range of 2,4,5-triaryl substituted imidazoles can be synthesized under solvent-free conditions by grinding 1,2-diketones, aromatic aldehydes, and ammonium acetate in the presence of molecular iodine as catalyst [17]. The method offers operational simplicity, clean reactions, high yields, and environmentally benign conditions [17] [18].

The catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines and 2,4-disubstituted thiazoles by grinding at room temperature produces excellent yields [18]. Key features include rapid reaction rates, clean product formation, simple workup procedures, and environmental compatibility [18]. The approach eliminates volatile organic solvents and reduces waste generation significantly.

Ionic Liquid and Deep Eutectic Solvent Systems

Recent developments have incorporated ionic liquids and deep eutectic solvents (DES) as both reaction media and catalysts for mechanochemical imidazole synthesis [19] [20]. A solventless process for synthesizing imidazolium-based ionic liquids demonstrates the versatility of mechanochemical approaches [21]. Benzyl imidazole synthesis from N-alkylation of imidazole with benzyl bromide, followed by further alkylation using neat butyl bromide, yields imidazolium ionic liquids efficiently [21].

Deep eutectic solvents based on dimethyl urea:SnCl₂:HCl systems have shown exceptional performance as dual solvent/catalyst systems [20]. The ternary DES achieves yields up to 96% for 2,4,5-triphenylimidazole derivatives under optimized conditions [20]. The system demonstrates excellent recyclability, maintaining activity for five cycles with 95% retention of catalytic performance [20].

Catalytic Systems for Improved Yield

Modern catalytic systems have significantly enhanced the efficiency and selectivity of imidazole synthesis while maintaining environmental compatibility. These systems focus on heterogeneous catalysts, recyclable materials, and mild reaction conditions.

Heterogeneous Solid Acid Catalysts

MoO₃-SiO₂ catalysts have demonstrated exceptional performance in the synthesis of 2,4,5-trisubstituted imidazoles [22]. The one-pot cyclocondensation of α-β diketones or α-hydroxy ketones with aromatic aldehydes and NH₄OAc in acetonitrile achieves yields up to 95% [22]. The solid acid catalyst provides an ecologically safe approach with clean reactions producing no side products [22]. The catalyst maintains efficiency for three cycles without appreciable yield loss [22].

BF₃-SiO₂ systems offer efficient catalysis for 1,2,4,5-tetrasubstituted imidazoles under heat and solvent-free conditions [22]. This recyclable solid acid catalyst enables one-pot multicomponent reactions with good to exceptional yields [22]. The approach provides simple operation with easier access of reactants to active sites [22]. The recovered catalyst can be reused for three additional cycles with minimal activity loss [22].

Magnetic Nanocatalysts

Advanced magnetic nanocatalyst systems, such as Fe₃O₄@SiO₂@Si-(CH₂)₃@N-Ligand@Co MNPs, have been developed for multicomponent tetrasubstituted imidazole synthesis [22]. These systems enable efficient magnetic separation and recovery while reducing reaction times and increasing yields under optimized conditions [22]. Design of experiment methodology and response surface analysis have been employed to optimize reaction parameters [22].

ZnS/CuFe₂O₄ hybrid heterogeneous catalysts demonstrate cost-effectiveness and sustainability in 2,4,5-triaryl imidazole synthesis [22]. The catalyst can be reused five times without losing catalytic performance, making it economically attractive [22]. The system provides good yields under mild reaction conditions with straightforward setup requirements [22].

Fluoroboric Acid-Derived Systems

Comprehensive studies of fluoroboric acid-derived catalyst systems have revealed their exceptional potential for controlling selectivity in competitive imidazole formation [23]. HBF₄-SiO₂ stands out as the most effective catalyst for both three-component reactions (3-MCR) forming 2,4,5-trisubstituted imidazoles and four-component reactions (4-MCR) producing 1,2,4,5-tetrasubstituted imidazoles [23].

The catalytic potency follows the order: Zn(BF₄)₂ > Co(BF₄)₂ > AgBF₄ ≈ Fe(BF₄)₂ > NaBF₄ ≈ LiBF₄ ≈ Cu(BF₄)₂ [23]. Metal salts of weak protic acids drive selectivity toward tetrasubstituted imidazole formation in the order: tetrafluoroborates > perchlorates > triflates [23]. The HBF₄-SiO₂ catalyst demonstrates recyclability for five consecutive uses without significant activity loss [23].

Post-Synthetic Modifications

Functionalization of the Methylene Bridge

Post-synthetic modification of the methylene bridge in di(1H-imidazol-1-yl)methane derivatives offers powerful strategies for introducing additional functionality and complexity into these molecular scaffolds. These approaches enable fine-tuning of physical, chemical, and biological properties.

Methylene Insertion Strategies

Formaldehyde-mediated methylene insertion represents a metal-free approach for bridging two imidazole molecules [24] [25]. This C(sp²)-C(sp³)-H-C(sp²) bond forming reaction proceeds via C(sp²)H functionalization and has been successfully applied to imidazo[1,5-a]pyridines [24] [25]. The methodology extends to other alkyl-, aryl-, and heteroaryl aldehydes, offering moderate to good yields of methylene-bridged bis-heterocycles [24] [25].

The reaction mechanism involves formation of an unstable cation intermediate through addition of the heterocycle to formaldehyde, followed by water elimination and subsequent nucleophilic attack by a second heterocycle molecule [25]. The approach demonstrates excellent scalability, working effectively at gram scale levels [25]. The bis-heterocycle products have been successfully demonstrated as ligands in organic transformations [25].

Aldehyde-Mediated Bridge Modifications

Extension of methylene insertion strategies to include various aldehydes enables introduction of substituted bridging units [24]. This approach allows systematic variation of bridge functionality while maintaining the core bis-imidazole structure. The metal-free conditions and broad substrate tolerance make this methodology particularly attractive for library synthesis and structure-activity relationship studies.

Electronic and Structural Effects

Modification of the methylene bridge significantly impacts the electronic properties of bis-imidazole systems. NMR spectroscopic studies reveal notable structural modifications upon protonation or alkylation, involving bond distance and angle changes. These electronic redistributions affect aromatic character, with imidazolium cations exhibiting higher aromaticity than unprotonated forms.

Halogenation and Cross-Coupling Reactions

Halogenation and subsequent cross-coupling reactions provide versatile methods for introducing diverse substituents onto imidazole rings while maintaining the methylene bridge connectivity.

Regioselective Halogenation

Halogenation of imidazole compounds requires careful control of reaction conditions due to the complexity of potential products. Direct chlorination often gives undefined products, while bromination typically yields 2,4,5-tribromo derivatives. Iodination proceeds under alkaline conditions to produce 2,4,5-triiodoimidazole. The halogenation pattern depends critically on substrate structure, reagents, and reaction conditions.

Selective halogenation strategies have been developed for polybromoimidazoles, enabling metal-halogen exchange reactions. Treatment of 2-bromo-4,5-dichloro- and 2,4,5-tribromoimidazole with butyl-lithium followed by electrophile quenching provides access to 2-substituted 4,5-dihalogeno compounds. This approach enables stepwise functionalization with precise regiocontrol.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura cross-coupling reactions of halogenated imidazoles provide efficient access to polysubstituted derivatives. Employing 1-protected 2,4,5-tribromoimidazole as starting material enables both stepwise and one-pot protocols toward 2,4,5-triarylated imidazoles. The utility of this approach has been demonstrated through synthesis of neurodazine, a biologically active molecule affecting neuronal cell differentiation.

Unprotected haloimidazoles can undergo Suzuki-Miyaura cross-coupling under relatively mild conditions, providing ready access to functionalized imidazole derivatives in good to excellent yields. The tolerance for various functional groups makes this methodology particularly valuable for complex molecule synthesis.

Nickel-Catalyzed C-H Functionalization

Nickel-catalyzed C-H arylation and alkenylation of imidazoles represents a significant advance in direct functionalization methodology. Under the influence of Ni(OTf)₂/dcype/K₃PO₄ in tert-amyl alcohol, imidazoles undergo C-H arylation with phenol derivatives. The key to success lies in using tertiary alcohol as solvent, which enables use of air-stable nickel(II) salts as catalyst precursors.

The methodology extends to C-H arylation with chloroarenes and encompasses thiazoles and oxazoles beyond imidazoles. By changing the ligand to dcypt (3,4-bis(dicyclohexylphosphino)thiophene), enol derivatives can be employed as coupling partners for C-H alkenylation. This versatility enables synthesis of diverse C2-arylated and alkenylated azoles.

Copper-Catalyzed Transformations

Copper-mediated oxidative C-H functionalization provides complementary approaches to imidazole derivatization. The method enables synthesis of highly substituted imidazoles from readily available starting materials under mild conditions. Notable advantages include low cost, reduced toxicity, and environmentally benign metal catalysis.

Chan-Evans-Lam coupling reactions using copper(II) catalysts enable efficient C-N cross-coupling of imidazoles with aryl boronic acids. The methodology tolerates both electron-donating and electron-withdrawing groups on aromatic partners, providing good to moderate yields. The reaction proceeds under ambient air conditions without requiring anhydrous or anaerobic environments.